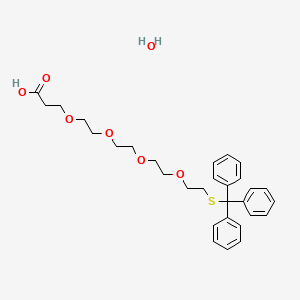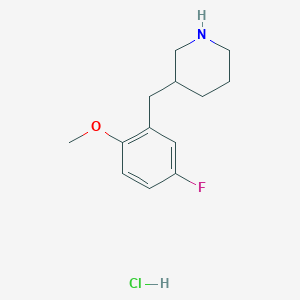
15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate” is an organic compound with the molecular formula C30H38O7S and a molecular weight of 542.69 . It appears as a white powder .
Molecular Structure Analysis
The molecular structure of this compound consists of a long carbon chain with four ether groups (tetraoxa), a carboxylic acid group at one end, and a trityl mercapto group at the other .Physical And Chemical Properties Analysis
This compound is a white powder . It has a melting point of 46-54°C . The compound should be stored at 0-8°C .Scientific Research Applications
Novel Compound Synthesis
A study on the synthesis of 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid from tetraethylene glycol highlights a process involving esterification, mesylation, azide substitution, reduction, and hydrolysis. The process is notable for its high yields and introduces a new route for synthesizing this class of compounds, which could have implications for the synthesis of related compounds including 15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate (Wu, Xi, & Ji, 2016).
Biochemical Research
In the realm of biochemical research, compounds structurally related to 15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate have been instrumental in understanding lipid metabolism and enzyme function. For instance, studies on the transformation of arachidonic acid hydroperoxides by liver microsomal cytochrome P-450 into epoxyhydroxy and trihydroxy fatty acids shed light on the enzyme's role in metabolizing arachidonic acid derivatives. These findings have broader implications for understanding the metabolic pathways of fatty acids and their physiological roles (Weiss, Arnold, & Estabrook, 1987).
Enzymatic Studies
The general synthesis of persistent trityl radicals, including derivatives related to 15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate, for EPR imaging of biological systems illustrates the compound's potential application in enzymatic studies and imaging. This synthesis avoids toxic compounds and sensitive intermediates, demonstrating an efficient pathway for producing trityl radicals useful in exploring enzymatic reactions and biological imaging (Reddy, Iwama, Halpern, & Rawal, 2002).
Material Science
In material science, the electrode potential effect on the surface pKa of a self-assembled monolayer (SAM) of related compounds on a gold/quartz crystal microbalance electrode offers insights into the acid/base properties of SAMs. This study reveals that the surface properties can be controlled by electrode potential, which could influence the development of sensors and interfaces based on SAMs of similar compounds (Sugihara, Shimazu, & Uosaki, 2000).
Safety And Hazards
properties
IUPAC Name |
3-[2-[2-[2-(2-tritylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O6S.H2O/c31-29(32)16-17-33-18-19-34-20-21-35-22-23-36-24-25-37-30(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28;/h1-15H,16-25H2,(H,31,32);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACKFJOUHFJFAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCC(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589238 |
Source


|
| Record name | 1,1,1-Triphenyl-5,8,11,14-tetraoxa-2-thiaheptadecan-17-oic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate | |
CAS RN |
882847-05-4 |
Source


|
| Record name | 1,1,1-Triphenyl-5,8,11,14-tetraoxa-2-thiaheptadecan-17-oic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)
![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)







